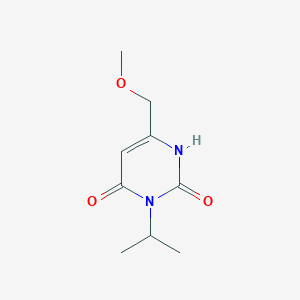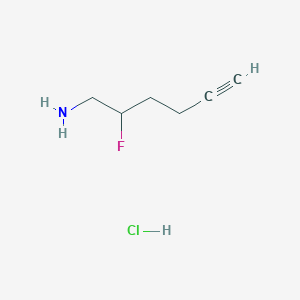
Acide 4-méthyl-2,3-dihydro-1H-indole-2-carboxylique chlorhydrate
Vue d'ensemble
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Structure Analysis
The molecular structure of indole derivatives is important for their biological activity . Unfortunately, specific information about the molecular structure of “4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride” was not found in the available resources.Applications De Recherche Scientifique
Applications antivirales
Les dérivés de l'indole, y compris l'acide 4-méthyl-2,3-dihydro-1H-indole-2-carboxylique chlorhydrate, ont montré des propriétés antivirales prometteuses. Ils ont été testés contre une gamme de virus à ARN et à ADN, certains composés présentant une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 . La capacité à inhiber la réplication virale fait de ces composés un atout précieux pour la poursuite de la recherche sur le développement de médicaments antiviraux.
Potentiel anti-inflammatoire et anticancéreux
Le noyau indole est une caractéristique commune dans de nombreuses molécules médicamenteuses synthétiques en raison de sa forte affinité pour la liaison à plusieurs récepteurs. Cette caractéristique est bénéfique dans le développement de nouveaux dérivés dotés d'activités anti-inflammatoires et anticancéreuses. Des recherches ont indiqué que des dérivés de l'indole peuvent être synthétisés pour cibler des voies spécifiques impliquées dans l'inflammation et la prolifération des cellules cancéreuses .
Rôle en chimie médicinale
En chimie médicinale, les dérivés de l'indole sont explorés pour leurs activités biologiques à large spectre. L'ajout du noyau indole aux composés pharmacologiquement actifs améliore leur efficacité et peut conduire au développement de nouveaux agents thérapeutiques. La diversité des activités biologiques de ces composés fait d'eux un centre d'intérêt majeur pour la découverte et la conception de médicaments .
Importance biochimique
Biochimiquement, les dérivés de l'indole jouent un rôle crucial. Ils font partie de la structure de biomolécules essentielles comme le tryptophane et d'hormones végétales comme l'acide indole-3-acétique. L'étude de l'this compound dans les voies biochimiques peut fournir des informations sur son potentiel en tant que modulateur des processus biologiques .
Développement et synthèse de médicaments
L'échafaudage indole est essentiel dans la synthèse de diverses molécules médicamenteuses. Sa présence dans les composés utilisés pour traiter un large éventail de maladies, des maladies infectieuses aux maladies chroniques, souligne son importance dans le développement de médicaments. La recherche sur la synthèse de nouveaux composés à base d'indole continue d'être un domaine d'étude dynamique, avec le potentiel de produire de nouveaux candidats médicaments .
Applications industrielles
Bien que principalement recherchés pour des applications pharmaceutiques, les dérivés de l'indole ont également des utilisations industrielles potentielles. Leurs activités biologiques peuvent être exploitées dans le développement de produits tels que des revêtements antiviraux ou des matériaux nécessitant des propriétés biochimiques spécifiques. Les applications industrielles de ces composés constituent un domaine émergent qui pourrait bénéficier des propriétés uniques des dérivés de l'indole .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been associated with a broad spectrum of biological activities .
Analyse Biochimique
Biochemical Properties
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in the synthesis and degradation of neurotransmitters. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are crucial for neurotransmission. The interaction between 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride and monoamine oxidase can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions .
Cellular Effects
The effects of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in the regulation of gene expression and cellular metabolism. For example, it can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which are critical for the regulation of metabolic processes and gene expression . Additionally, 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride has been found to affect the expression of genes involved in cell growth and differentiation, thereby influencing cellular functions and overall cell health .
Molecular Mechanism
At the molecular level, 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of monoamine oxidase, inhibiting its activity and thereby increasing the levels of monoamines in the brain . This inhibition can lead to enhanced neurotransmission and improved mood. Additionally, 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride have been observed to change over time. The stability of this compound is a crucial factor in its long-term effects on cellular function. Studies have shown that 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, this compound has been found to enhance cognitive functions and improve mood by increasing the levels of neurotransmitters in the brain . At high doses, it can lead to toxic effects, such as neurotoxicity and oxidative stress . Threshold effects have also been observed, where a certain minimum dose is required to achieve the desired biochemical effects .
Metabolic Pathways
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is involved in various metabolic pathways, particularly those related to neurotransmitter synthesis and degradation. This compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of monoamines . These interactions can affect the levels of neurotransmitters and other metabolites, thereby influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall efficacy .
Subcellular Localization
The subcellular localization of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with various enzymes and signaling molecules . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations can influence its activity and overall cellular effects .
Propriétés
IUPAC Name |
4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAAMGAXNQCMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NC2=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484163.png)





![2-Cyclopropyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1484172.png)






